REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12][N:11]([CH2:17][C:18]([OH:20])=[O:19])[CH2:10][CH2:9][N:8]([CH2:21][C:22]([OH:24])=[O:23])[CH2:7][CH2:6]1)([OH:3])=[O:2].[OH-].[Na+].[CH2:27]1[O:30][CH:28]1[CH3:29]>O>[C:1]([CH2:4][N:5]1[CH2:16][CH2:15][N:14]([CH2:27][CH:28]([OH:30])[CH3:29])[CH2:13][CH2:12][N:11]([CH2:17][C:18]([OH:20])=[O:19])[CH2:10][CH2:9][N:8]([CH2:21][C:22]([OH:24])=[O:23])[CH2:7][CH2:6]1)([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 30° C. during the addition)
|
Type
|
CUSTOM
|
Details
|
After 6 hours at ambient temperature the excess propylene oxide and solvent is removed under reduced pressure
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The product is precipitated from a minimal amount of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN1CCN(CCN(CCN(CC1)CC(C)O)CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |